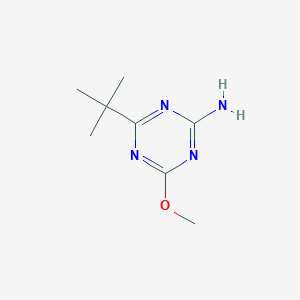

4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)12-7(11-5)13-4/h1-4H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTIVGJTJOIJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351382 | |

| Record name | 4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-54-3 | |

| Record name | 4-tert-butyl-6-methoxy-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatile 1,3,5-Triazine Scaffold

An In-depth Technical Guide to the Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic motif characterized by three nitrogen atoms at alternating positions. This electron-deficient aromatic ring serves as a robust and versatile core for constructing molecules with a vast array of applications. In the realms of drug discovery and materials science, 2,4,6-trisubstituted-1,3,5-triazines are of paramount importance. Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, and herbicidal properties.[1][2] Furthermore, their unique electronic and structural features have led to their use in developing dyes, optical brighteners, polymers, and supramolecular assemblies.[3][4]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing 2,4,6-trisubstituted-1,3,5-triazines. It is designed for researchers and scientists, offering not just procedural details but also the underlying mechanistic principles and practical insights that govern these transformations. We will explore the two dominant synthetic paradigms: the cyclotrimerization of nitriles and the sequential functionalization of cyanuric chloride, alongside other notable methodologies.

Core Synthetic Strategies: Building the Triazine Ring

The construction of the 2,4,6-trisubstituted-1,3,5-triazine core can be broadly categorized into two primary approaches: building the ring from acyclic precursors or modifying a pre-existing triazine ring.

Cyclotrimerization of Nitriles: The Atom-Economic Approach

The [2+2+2] cycloaddition of three nitrile molecules is the most direct and atom-economical method for synthesizing symmetrically substituted 1,3,5-triazines.[5] This transformation, however, requires overcoming a significant kinetic barrier and typically necessitates harsh reaction conditions, such as high temperatures and pressures, or the use of a catalyst.

Causality Behind Experimental Choices: Historically, this method's utility was limited by the need for extreme conditions, which are incompatible with sensitive functional groups. The advancement in catalysis has been pivotal. Lewis acids, such as yttrium triflate (Y(OTf)₃), have been shown to facilitate the reaction under milder, solvent-free conditions. Microwave irradiation has also emerged as a powerful tool to accelerate the reaction, often leading to cleaner products and higher yields in significantly shorter reaction times.[6]

For the synthesis of unsymmetrically substituted triazines, a controlled cross-cyclotrimerization is required. This is a more complex undertaking due to the potential for multiple statistical products. A successful strategy involves the reaction of a nitrile with an activating agent like triflic anhydride at low temperatures to form a reactive nitrilium salt intermediate.[7][8][9] This intermediate can then react in a controlled manner with two equivalents of a different nitrile at a higher temperature to yield the desired AAB-type triazine.[7][8][9]

Diagram: General Mechanism of Metal-Catalyzed Nitrile Cyclotrimerization

Caption: A simplified catalytic cycle for the [2+2+2] cyclotrimerization of nitriles.

Sequential Substitution of Cyanuric Chloride: The Versatile Workhorse

The most widely employed and versatile method for preparing both symmetrically and unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3][10] Cyanuric chloride is an inexpensive and readily available starting material.

Expertise in Action: The Principle of Temperature Control The power of this method lies in the differential reactivity of the three chlorine atoms. The substitution of the first chlorine atom is highly facile and can be accomplished at low temperatures (typically 0-5 °C). Once the first nucleophile is introduced, the electron-donating character of the substituent deactivates the triazine ring towards further substitution. Consequently, the replacement of the second chlorine requires a higher temperature (often room temperature to 40 °C). The final substitution is the most difficult and demands significantly more forcing conditions, such as elevated temperatures or reflux.[1][3][11]

This reactivity gradient is the key to achieving selectivity. By carefully controlling the reaction temperature and the stoichiometry of the nucleophiles, one can introduce three different substituents onto the triazine core in a stepwise manner. A wide range of O-, N-, and S-centered nucleophiles, including alkoxides, phenoxides, amines, anilines, and thiols, can be used.[3][11]

Diagram: Stepwise Synthesis from Cyanuric Chloride

Caption: Sequential nucleophilic substitution of cyanuric chloride enabled by temperature control.

Other Notable Synthetic Methods

While the two methods above are dominant, other strategies offer advantages for specific substitution patterns.

-

Pinner Triazine Synthesis: This classic method involves the reaction of amidines with phosgene or its equivalents to yield 2-hydroxy-4,6-disubstituted-1,3,5-triazines.[12][13] The resulting hydroxyl group can be further functionalized, for example, by conversion to a chloride, which can then be displaced by other nucleophiles. This method is particularly useful for preparing di-aryl substituted hydroxy triazines.[12]

-

Multi-Component Reactions: Efficient, one-pot, three-component reactions have been developed for the synthesis of unsymmetrically substituted triazines. For instance, the base-mediated condensation of imidates, guanidines, and amides or aldehydes can provide diverse 1,3,5-triazin-2-amines in good yields.[14] These methods offer high efficiency and convergence, aligning with the principles of green chemistry.

Data Presentation: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired substitution pattern, the nature of the substituents, and the required scale. The following table summarizes typical conditions and outcomes for the primary methods.

| Synthetic Method | Starting Materials | Typical Conditions | Yields | Key Advantage | Reference |

| Nitrile Cyclotrimerization | Nitriles (R-C≡N) | High temp/pressure OR Lewis acid catalyst (e.g., Y(OTf)₃), solvent-free, microwave | Moderate to Excellent | Atom economy; direct access to C-substituted triazines | |

| Cyanuric Chloride Substitution | Cyanuric Chloride, Nucleophiles (Nu-H) | Stepwise temperature control (0 °C → RT → Reflux), base (e.g., K₂CO₃, Et₃N) | Good to Excellent | High versatility for symmetrical and unsymmetrical products | [3][11] |

| Pinner Synthesis | Amidines, Phosgene | Varies, often involves formation of intermediates | Moderate to Good | Access to specific 2-hydroxy-4,6-diaryl triazines | [12][13] |

| Three-Component Reaction | Imidates, Guanidines, Aldehydes | Base-mediated (e.g., Cs₂CO₃), one-pot | Good | High efficiency and convergence for amino-triazines | [14] |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every described protocol must be a self-validating system. This implies that the procedure includes not only the reaction setup but also the purification and characterization steps necessary to confirm the identity and purity of the product.

Protocol: Synthesis of a 2,4,6-Trisubstituted-1,3,5-Triazine via Sequential Substitution

This protocol details the synthesis of a hypothetical unsymmetrical triazine, 2-(butylamino)-4-(methoxy)-6-(phenylthio)-1,3,5-triazine, starting from cyanuric chloride.

Step 1: Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (Intermediate) (This is an example of a symmetric disubstitution for simplicity of the first step, followed by an unsymmetric third substitution)

-

Reaction Setup: A solution of cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone is cooled to 0-5 °C in an ice bath with constant stirring.

-

Nucleophilic Addition (1st & 2nd): A solution of sodium methoxide (1.08 g, 20 mmol) in 20 mL of methanol is added dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The resulting precipitate (NaCl) is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane, washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the dichlorotriazine intermediate. The product is often pure enough for the next step or can be recrystallized from ethanol.

-

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of 2-(butylamino)-4,6-dimethoxy-1,3,5-triazine (Final Product)

-

Reaction Setup: The 2-chloro-4,6-dimethoxy-1,3,5-triazine intermediate (1.75 g, 10 mmol) is dissolved in 40 mL of 1,4-dioxane.

-

Nucleophilic Addition (3rd): Butylamine (1.1 g, 15 mmol, 1.5 eq.) and an acid scavenger like triethylamine (1.52 g, 15 mmol) are added to the solution.

-

Driving the Reaction: The mixture is heated to reflux (approx. 101 °C) and maintained for 8-12 hours, or until TLC indicates the consumption of the starting material. The final substitution requires more vigorous conditions.[3]

-

Work-up and Purification: After cooling, the reaction mixture is poured into crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the pure trisubstituted triazine.

-

Characterization: The final structure, purity, and yield are determined by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Conclusion and Future Outlook

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines is a mature field, yet it continues to evolve. The foundational methods of nitrile cyclotrimerization and sequential substitution of cyanuric chloride remain the cornerstones of triazine chemistry. The ongoing development of more efficient and greener methodologies, such as novel catalytic systems, microwave-assisted synthesis, and multi-component reactions, is expanding the accessibility and diversity of this important class of compounds. For researchers in drug discovery and materials science, a deep understanding of these synthetic strategies is essential for the rational design and successful creation of novel, functional molecules built upon the versatile 1,3,5-triazine core.

References

-

F. C. F. de Oliveira, J. A. R. Rodrigues, and I. V. J. Miranda, "GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY," Química Nova, vol. 36, no. 8, pp. 1184–1196, 2013. [Link]

-

A. Y. Cholera and K. D. Ladva, "A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening," Der Pharma Chemica, vol. 8, no. 1, pp. 321-328, 2016. [Link]

-

A. R. M. S. Dias, M. T. S. R. Gomes, and A. M. S. Silva, "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines," Molecules, vol. 11, no. 1, pp. 82-96, 2006. [Link]

-

F. G. de la Cruz, A. G. Orozco, and R. G. de la Cruz, "One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach," The Journal of Organic Chemistry, vol. 79, no. 15, pp. 7023–7032, 2014. [Link]

-

GKS Chemistry, "Triazines- Six membered heterocycle," YouTube, Apr. 25, 2020. [Link]

-

Organic Chemistry Portal, "Synthesis of 1,3,5-triazines," organic-chemistry.org. [Link]

-

C. M. L., P. P. R., and P. R. P., "Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives," Journal of Advanced Scientific Research, vol. 14, no. 1, pp. 1-7, 2023. [Link]

-

A. R. M. S. Dias, M. T. S. R. Gomes, and A. M. S. Silva, "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines," Molecules, vol. 11, no. 1, pp. 82-96, Jan. 2006. [Link]

- CN102250026A, "Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)

-

T. Tobrman, I. Tislerova, and D. Dvorak, "Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines)," Molecules, vol. 14, no. 11, pp. 4531-4541, 2009. [Link]

-

J. M. D. C. Vargas et al., "Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging," ACS Omega, vol. 8, no. 13, pp. 11995–12005, 2023. [Link]

-

F. G. de la Cruz, A. G. Orozco, and R. G. de la Cruz, "One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach," The Journal of Organic Chemistry, vol. 79, no. 15, pp. 7023–7032, 2014. [Link]

-

A. R. M. S. Dias, M. T. S. R. Gomes, and A. M. S. Silva, "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines," Molecules, vol. 11, no. 1, pp. 82-96, Jan. 2006. [Link]

-

J. M. D. C. Vargas et al., "Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging," ACS Omega, vol. 8, no. 13, pp. 11995–12005, 2023. [Link]

-

S. K. Sharma et al., "Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis," ResearchGate. [Link]

-

H. Schroeder and C. Grundmann, "Triazines. XIV. The Extension of the Pinner Synthesis of Monohydroxy-s-triazines to the Aliphatic Series. 2,4-Dimethyl-s-triazine," Journal of the American Chemical Society, vol. 78, no. 11, pp. 2447-2451, 1956. [Link]

-

A. S. L., "Pinner method for synthesis of s-triazine," ResearchGate. [Link]

-

Primary Information Services, "triazines - manufacturing, technology, patents, companies," primaryinfo.com. [Link]

-

A. M. S. Silva, "Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides.," ResearchGate. [Link]

-

Wikipedia, "Alkyne trimerisation," Wikipedia. [Link]

-

M. A. A. Mohamed et al., "A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)," RSC Advances, vol. 15, no. 47, pp. 39705-39770, 2025. [Link]

-

S. B. Kim, D. C. Kim, and Y. H. Jung, "Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E," Organic Letters, vol. 26, no. 2, pp. 415-420, 2024. [Link]

-

Y. Li et al., "Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems," Catalysts, vol. 12, no. 1, p. 73, 2022. [Link]

-

F. G. de la Cruz, A. G. Orozco, and R. G. de la Cruz, "One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross- Cyclotrimerization of Nitriles: A Mechanism A," The Journal of Organic Chemistry, vol. 79, no. 15, pp. 7023–7032, 2014. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. sciensage.info [sciensage.info]

- 3. researchgate.net [researchgate.net]

- 4. primaryinfo.com [primaryinfo.com]

- 5. Alkyne trimerisation - Wikipedia [en.wikipedia.org]

- 6. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,5-Triazine synthesis [organic-chemistry.org]

Chemical properties of methoxy-1,3,5-triazine derivatives

An In-Depth Technical Guide to the Chemical Properties of Methoxy-1,3,5-Triazine Derivatives

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry, materials science, and agrochemistry. The introduction of methoxy substituents onto this nitrogen-rich core profoundly influences its electronic properties, reactivity, and biological activity, making methoxy-1,3,5-triazine derivatives a subject of intense research. This technical guide provides a comprehensive exploration of the chemical properties of these compounds, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, focusing on the principles of selective substitution, explore their reactivity and structural characteristics through detailed spectroscopic analysis, and survey their diverse applications, particularly in the realm of anticancer drug discovery. This document is structured to provide not just procedural knowledge but also the causal reasoning behind experimental design and analytical interpretation, adhering to the highest standards of scientific integrity.

The 1,3,5-Triazine Core: A Foundation of Versatility

The 1,3,5-triazine ring is a six-membered heterocycle composed of alternating carbon and nitrogen atoms. This arrangement results in a planar, electron-deficient aromatic system. The high nitrogen content and symmetrical structure provide a unique platform for chemical modification.[1] Its derivatives are known to participate in a wide array of intermolecular interactions, including hydrogen bonding, coordination with metals, and aromatic stacking.

The versatility of the triazine core is most effectively harnessed through the sequential substitution of its chloro-precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[2] This inexpensive and commercially available starting material is the gateway to a vast library of mono-, di-, and trisubstituted triazines.[2] The introduction of methoxy groups (-OCH₃) is a key strategy to modulate the molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making these derivatives particularly valuable in the development of therapeutic agents.[2]

Synthesis: A Study in Controlled Reactivity

The synthesis of methoxy-1,3,5-triazine derivatives is a classic example of controlled nucleophilic aromatic substitution. The key lies in the differential reactivity of the chlorine atoms on the cyanuric chloride ring, which can be selectively replaced by nucleophiles in a stepwise manner by carefully controlling the reaction temperature.[2][3]

The electron-deficient nature of the triazine ring makes it highly susceptible to nucleophilic attack. The substitution of one chlorine atom with an electron-donating group deactivates the ring towards further substitution, meaning higher temperatures are required for subsequent reactions.

-

First Substitution: Exothermic and typically occurs at low temperatures (0–5 °C).

-

Second Substitution: Requires moderate temperatures (room temperature to ~40 °C).

-

Third Substitution: Necessitates higher temperatures, often at the reflux of a high-boiling solvent.

This temperature-dependent reactivity allows for the rational design and synthesis of unsymmetrical triazine derivatives.

Exemplary Protocol: Synthesis of 2,4-Dichloro-6-methoxy-1,3,5-triazine

This protocol describes the first-step substitution to yield a key intermediate for further functionalization.[4]

Materials:

-

Cyanuric chloride

-

Methanol (anhydrous)

-

Sodium carbonate (or other suitable non-nucleophilic base)

-

Acetone (or other suitable solvent)

-

Crushed ice

Procedure:

-

Dissolution: Dissolve cyanuric chloride (1.0 eq.) in acetone (e.g., 5 mL per gram of cyanuric chloride) in a three-necked flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0–5 °C in an ice bath.

-

Nucleophile Preparation: In a separate beaker, prepare a solution of methanol (1.0 eq.) and sodium carbonate (0.5 eq.) in water or acetone.

-

Reaction: Add the methanolic solution dropwise to the cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate may be observed.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice with stirring.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum.

-

Characterization: Confirm the structure of the product, 2,4-dichloro-6-methoxy-1,3,5-triazine, using NMR and IR spectroscopy.[4]

Causality Note: The use of a precise 1:1 stoichiometry of cyanuric chloride to methanol and the strict maintenance of low temperature are critical to prevent the formation of di- and tri-substituted byproducts. The base is essential to neutralize the HCl generated during the reaction.

Spectroscopic and Structural Characterization

Accurate characterization is paramount for confirming the identity, purity, and structure of synthesized derivatives. Each spectroscopic technique provides a unique piece of the structural puzzle.

Data Summary

| Spectroscopic Technique | Methoxy Derivative (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) | Key Features & Interpretation |

| ¹H NMR | ~3.9 - 4.1 ppm (singlet, 6H, 2 x OCH₃)[5][6] | A sharp singlet integrating to the correct number of protons is characteristic of the magnetically equivalent methoxy groups. The downfield shift is due to the deshielding effect of the attached oxygen. |

| ¹³C NMR | ~55 ppm (OCH₃), ~170-172 ppm (C-triazine)[5] | The methoxy carbon appears in the typical alkyl ether region. The triazine ring carbons are significantly downfield due to the influence of the electronegative nitrogen atoms. |

| FT-IR (cm⁻¹) | ~2950 (C-H stretch), ~1560 (C=N stretch, ring), ~1300 (C-O stretch), ~820 (C-N stretch)[5] | The strong C=N stretching band is characteristic of the triazine ring. The C-O stretch confirms the presence of the methoxy group. |

| Mass Spec. (m/z) | Molecular ion peak (M⁺) corresponding to the calculated mass. | Fragmentation often involves the loss of methyl or methoxy radicals, and cleavage of the triazine ring. |

| Crystal Structure | Planar triazine ring. C-O-C torsion angles near 0°, indicating the methoxy groups are largely coplanar with the ring.[7] | Co-planarity suggests some degree of resonance between the oxygen lone pairs and the aromatic ring, influencing reactivity. |

In-Depth Analysis

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for the structural elucidation of these derivatives. In ¹H NMR, the absence of coupling for the methoxy signal simplifies the spectrum, making it a clean diagnostic peak.[5] In ¹³C NMR, the chemical shift of the triazine carbons is sensitive to the nature of the substituents. Electron-donating groups like -OCH₃ will cause a slight upfield shift compared to the chloro-substituted carbons.

-

X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the planarity of the 1,3,5-triazine ring in methoxy-substituted derivatives. For example, in 2,4,6-trimethoxy-1,3,5-triazine, the molecule is planar, and the methoxy groups lie in the plane of the triazine ring.[7] This planarity facilitates molecular stacking and can be a critical factor in designing molecules for materials science or for optimizing binding in a protein's active site.

Reactivity and Mechanistic Insights

The chemical behavior of methoxy-1,3,5-triazine derivatives is dominated by the interplay between the electron-donating methoxy groups and the electron-withdrawing triazine ring.

-

Further Nucleophilic Substitution: In derivatives that retain one or more chlorine atoms, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, the remaining chlorine is significantly less reactive than those in cyanuric chloride. The electron-donating resonance effect of the two methoxy groups reduces the electrophilicity of the carbon atom bonded to the chlorine, necessitating more forcing conditions (higher temperatures, stronger nucleophiles) for its displacement.

-

Ring Opening Reactions: While the s-triazine ring is generally stable, it can undergo ring-opening reactions under the influence of certain potent nucleophiles or harsh reaction conditions, acting as a synthetic equivalent of a formyl group.[8] This reactivity is less common for electron-rich methoxy-substituted triazines compared to the parent unsubstituted triazine.

Applications in Drug Development

The 1,3,5-triazine scaffold is a frequent flyer in modern drug discovery, with derivatives showing a remarkable range of biological activities, including anticancer, antiviral, antimicrobial, and antimalarial properties.[1][9][10] Methoxy-substituted triazines are particularly prominent in the development of anticancer agents.[9]

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Many triazine-based anticancer drugs function as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR).[3][11] DHFR is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By blocking this enzyme, the cancer cells are starved of these essential components, leading to a cessation of cell division and proliferation. The triazine core often mimics the pteridine ring of the natural substrate, folic acid, allowing it to bind effectively to the enzyme's active site. The substituents on the triazine ring, including methoxy groups, are crucial for establishing specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that determine the potency and selectivity of the inhibitor.

Other notable applications include:

-

PI3K Inhibitors: Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes involved in critical cellular signaling pathways that regulate cell growth and survival.[12]

-

Corrosion Inhibitors: The nitrogen and oxygen atoms in hydrazino-methoxy-1,3,5-triazine derivatives can effectively coordinate to metal surfaces.[4][13] These compounds form a protective film that inhibits corrosion, particularly for steel in acidic environments.[4][13]

Conclusion and Future Outlook

Methoxy-1,3,5-triazine derivatives represent a class of compounds with finely tunable chemical properties and immense practical utility. The foundational chemistry, governed by the principles of temperature-controlled nucleophilic substitution on cyanuric chloride, provides a robust and flexible platform for generating vast chemical diversity. Spectroscopic analysis offers clear and reliable methods for their characterization, underpinning the quality and reproducibility of research in this field.

The continued prominence of this scaffold in drug discovery, particularly in oncology, highlights its value as a pharmacophore. Future research will likely focus on the development of more selective and potent derivatives through structure-based drug design and the exploration of novel, more sustainable synthetic methodologies.[9] The inherent versatility of the methoxy-1,3,5-triazine core ensures that it will remain a subject of significant scientific and commercial interest for years to come.

References

-

Balaha, M. F., Abdu-Allah, H. H. M., & Hassan, A. F. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

-

Claramunt, R. M., Bouissane, L., Elguero, J. (2015). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. ARKIVOC. [Link]

-

Karczmarzyk, Z., Mirosław, B., Wysocki, W., & Kornicka, A. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7481. [Link]

-

El-Faham, A., Kamal, M. M., Osman, O., & El-Bindary, A. A. (2016). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. Molecules (Basel, Switzerland), 21(6), 714. [Link]

-

Kamal, M. M., Osman, O., El-Bindary, A. A., & El-Faham, A. (2016). Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution. Molecules, 21(6), 714. [Link]

-

Serag, M. I., Gomaa, R. M., Massoud, M. A. M., & Eisa, H. M. (2019). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 11(4), 33-47. [Link]

-

Sagan, F. P., Karczmarzyk, Z., Mirosław, B., Wujec, M., & Kornicka, A. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(11), 2639. [Link]

-

Balaha, M., Abdu-Allah, H., & Hassan, A. (2016). Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. Journal of Applied Pharmaceutical Science, 6, 28-45. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., El-Faham, A., & El-Sayed, W. M. (2021). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 26(11), 3169. [Link]

-

Kornicka, A., Szymański, P., & Wujec, M. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3943. [Link]

-

Abdeltawab, A. A., Hassan, A. S., Ragab, A., & El-Shahat, M. (2023). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. Bioorganic Chemistry, 139, 106733. [Link]

-

Aksenov, A. V., & Aksenova, I. V. (2009). Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). Chemistry of Heterocyclic Compounds, 45(2), 130-150. [Link]

-

Główka, M. L., & Iwanicka, I. (1989). Structure of 2,4,6-trimethoxy-1,3,5-triazine. Acta Crystallographica Section C: Crystal Structure Communications, 45(11), 1765-1767. [Link]

-

Taha, M. O., Al-Sha'er, M. A., & Khan, K. M. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules (Basel, Switzerland), 21(11), 1545. [Link]

Sources

- 1. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity | MDPI [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel in Acidic Chloride Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Navigating the Nomenclature of a Key Triazine Herbicide

An In-Depth Technical Guide to N²-tert-butyl-6-methoxy-1,3,5-triazine-2,4-diamine (Terbumeton)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the s-triazine compound commonly known as Terbumeton. The user query specified "4-Tert-butyl-6-methoxy-1,3,5-triazin-2-amine," which describes a triazine ring with a single amino group, a tert-butyl group, and a methoxy group. While this specific substitution pattern is not widely documented, it is structurally analogous to the well-researched and commercially significant herbicide, Terbumeton.

Terbumeton, a methoxytriazine, is a more complex diamino-1,3,5-triazine.[1] Given its relevance and the extensive data available, this guide will focus on Terbumeton, whose IUPAC name is N²-tert-butyl-N⁴-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine.[1] Its established role as an agrochemical and environmental contaminant makes it a subject of significant interest in scientific research.[1]

This document will delve into its chemical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile, providing field-proven insights and validated protocols for the scientific community.

Chemical Identity and Physicochemical Properties

Terbumeton is a synthetic compound belonging to the triazine class of herbicides, introduced in 1967 by Ciba-Geigy AG.[2] It is characterized as a colorless crystalline solid.[2] Understanding its physicochemical properties is paramount for predicting its environmental fate, designing analytical methods, and assessing its biological activity.

Table 1: Chemical Identifiers and Key Properties of Terbumeton

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | N²-tert-butyl-N⁴-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | [1] |

| Common Name | Terbumeton | [1] |

| Synonyms | Caragard, GS 14259, Terbuthylon | [1][2] |

| CAS Number | 33693-04-8 | [2] |

| Molecular Formula | C₁₀H₁₉N₅O | [1] |

| Molecular Weight | 225.29 g/mol | [1] |

| Physical State | Colorless crystals | [2] |

| Melting Point | 123 °C | [2] |

| Water Solubility | 130 mg/L (at 20°C, pH 7) | [2] |

| Log P (Octanol-Water) | 3.04 | [2] |

| Vapor Pressure | 0.27 mPa (at 20°C) | [2] |

| pKa | Not available | |

The moderate water solubility and high octanol-water partition coefficient (Log P) indicate that Terbumeton has a tendency to partition into organic matrices, which influences its environmental mobility and bioaccumulation potential.[2] Its low vapor pressure suggests it is non-volatile under standard conditions.[2]

Synthesis and Reaction Mechanism

The commercial synthesis of Terbumeton, like other substituted s-triazine herbicides, is a well-established process rooted in the principles of nucleophilic aromatic substitution. The causality behind this multi-step synthesis lies in the differential reactivity of the chlorine atoms on the starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The high electrophilicity of the carbon atoms in the triazine ring, induced by the three nitrogen atoms, makes it susceptible to attack by nucleophiles. The reactivity of the chlorine substituents decreases with each successive substitution, allowing for controlled, sequential additions. This principle is fundamental to creating asymmetrically substituted triazines.

The synthesis proceeds as follows:

-

First Substitution: Cyanuric chloride is reacted with a primary amine, such as tert-butylamine or ethylamine, at a low temperature (0-5°C). The first chlorine is readily displaced.

-

Second Substitution: The temperature is raised (typically to room temperature or slightly above) to facilitate the reaction with the second amine.

-

Third Substitution: The final chlorine is replaced by a methoxy group by reacting the dichlorotriazine intermediate with a methoxide source (e.g., sodium methoxide) under more forcing conditions, such as elevated temperatures.[2][3]

This stepwise approach is critical for achieving the desired substitution pattern and maximizing yield.

Mechanism of Action: Inhibition of Photosynthesis

Terbumeton's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species.[2] It belongs to the Herbicide Resistance Action Committee (HRAC) Group C1 and the Weed Science Society of America (WSSA) Group 5, all of which are inhibitors of Photosystem II (PSII).[2][4]

The core mechanism involves the following steps:

-

Uptake: The herbicide is absorbed through both the roots and leaves of the plant.[2]

-

Translocation: It is transported via the xylem to the chloroplasts, the site of photosynthesis.

-

Binding: Terbumeton binds to the D1 quinone-binding protein in the PSII complex of the thylakoid membrane.

-

Inhibition: This binding blocks the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB).

-

Consequence: The disruption of electron transport halts ATP and NADPH production, which are essential for CO₂ fixation. This leads to a buildup of highly reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.

Validated Analytical Methodology

The detection and quantification of Terbumeton in environmental samples are crucial for risk assessment and regulatory compliance. A validated method for its analysis in soil bulk water involves solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) with a diode-array detector (DAD).[5]

Protocol: SPE-HPLC-DAD Analysis of Terbumeton

This protocol is a self-validating system designed for accuracy and reproducibility.

-

Sample Preparation:

-

Collect a 500 mL water sample.

-

Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

-

Adjust the pH of the filtrate to 7.0 using a phosphate buffer.

-

-

Solid-Phase Extraction (SPE) - Concentration Step:

-

Conditioning: Condition a graphitized carbon black (GCB) SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Causality: This step activates the sorbent and ensures a hydrophilic environment for sample loading.

-

Loading: Pass the entire 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min. Causality: The GCB sorbent effectively retains the moderately nonpolar Terbumeton from the aqueous matrix.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any co-eluted polar impurities.

-

Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas for 15-20 minutes. Causality: Residual water can interfere with the elution solvent and subsequent chromatographic analysis.

-

Elution: Elute the retained analyte with 5 mL of a suitable organic solvent, such as acetonitrile or a mixture of dichloromethane/methanol. Collect the eluate.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the HPLC mobile phase. Causality: Reconstituting in the mobile phase ensures peak shape integrity during injection.

-

-

HPLC-DAD Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with acetonitrile and 0.005 M phosphate buffer (pH 7.0) at a ratio of 35:65 (v/v).[5]

-

Flow Rate: 0.8 mL/min.[5]

-

Injection Volume: 20 µL.

-

Detection: Diode-Array Detector (DAD) monitoring at the wavelength of maximum absorbance for Terbumeton (typically around 220-230 nm for triazines).

-

Quantification: Generate a calibration curve using certified reference standards of Terbumeton. The limit of detection for this method has been reported as low as 0.009 µg/L.[5]

-

Toxicology and Safety Information

Terbumeton is classified as moderately hazardous and poses significant risks to aquatic ecosystems.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.

Table 2: GHS Hazard Classifications and Toxicological Data

| Hazard Type | Classification & Statement | Source |

|---|---|---|

| Acute Oral Toxicity | Category 4: H302 - Harmful if swallowed. | [1] |

| Aquatic Hazard (Acute) | Category 1: H400 - Very toxic to aquatic life. | [1] |

| Aquatic Hazard (Chronic) | Category 1: H410 - Very toxic to aquatic life with long lasting effects. | [1] |

| WHO Classification | II (Moderately hazardous) | [2] |

| Hazardous Pesticide | Type II (PAN Criteria) |[2] |

Handling and Safety Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. Due to its high aquatic toxicity, prevent any release into waterways.[1]

Conclusion

Terbumeton (N²-tert-butyl-N⁴-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine) serves as a significant case study in the chemistry, application, and analysis of s-triazine herbicides. Its synthesis is a classic example of controlled nucleophilic aromatic substitution, while its mode of action as a Photosystem II inhibitor is a well-understood biochemical pathway. The methodologies for its detection are sensitive and robust, enabling effective environmental monitoring. For researchers, a thorough understanding of its physicochemical properties and toxicological profile is essential for safe handling and for the development of novel applications or remediation strategies.

References

-

Lewis, K.A., Tzilivakis, J., Warner, D. and Green, A. (2016) An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064. [Link]

-

PubChem. (n.d.). Terbumeton. National Center for Biotechnology Information. [Link]

-

AERU. (n.d.). Terbuthylazine. University of Hertfordshire. [Link]

-

Wikipedia. (n.d.). Terbuthylazine. [Link]

-

PubChem. (n.d.). Prometon. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Terbuthylazine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Terbutryn. National Center for Biotechnology Information. [Link]

-

Barros, M. T., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11. [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.

-

Sánchez-Martín, M.J., et al. (2001). Analysis of terbumeton and its major metabolites by SPE and DAD-HPLC in soil bulk water. Chromatographia, 53. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of Diamino-1,3,5-Triazines

Introduction

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its planar, electron-deficient nature and the strategic placement of its three nitrogen atoms make it an exceptional scaffold for creating molecules with diverse and potent biological activities.[3] Among its many derivatives, diamino-1,3,5-triazines have emerged as a "privileged scaffold," demonstrating a remarkable range of pharmacological properties, including anticancer, antiviral, antimalarial, and antimicrobial activities.[4][5][6]

This guide provides an in-depth exploration of the molecular architecture of diamino-1,3,5-triazines. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a causal explanation of synthetic strategies, robust characterization protocols, and insights into their therapeutic potential. We will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established chemical principles.

Section 1: The 1,3,5-Triazine Core - A Molecular Blueprint

Fundamental Structure and Formula

The parent 1,3,5-triazine is an organic compound with the chemical formula C₃H₃N₃.[1] It consists of a six-membered ring of alternating carbon and nitrogen atoms. This symmetrical arrangement results in a planar, aromatic system with a dipole moment of zero.[1] The stability and unique electronic properties of this core make it an ideal starting point for functionalization.

Diamino-1,3,5-Triazine: Structure and Isomerism

The introduction of two amino (-NH₂) groups to the triazine ring yields diamino-1,3,5-triazine. The most common and synthetically accessible isomer is 2,4-diamino-1,3,5-triazine , which has the molecular formula C₃H₅N₅ .[7][8] This core structure can be further modified at the 6-position with a variety of substituents (R), leading to a vast library of derivatives. The presence of amino groups significantly alters the molecule's electronic properties and, critically, introduces hydrogen bond donors and acceptors, which are pivotal for biological receptor binding.

Caption: Controlled stepwise nucleophilic substitution workflow for synthesizing triazine derivatives.

Green Synthesis: Condensation with Cyanoguanidine

A more modern and environmentally conscious approach involves the reaction of cyanoguanidine (dicyandiamide) with various nitriles. [1]This method is particularly effective for producing 6-substituted-2,4-diamino-1,3,5-triazines.

Field-Proven Insight: The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process. Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours or days to mere minutes. [9][10]This "green" procedure often proceeds under solvent-free conditions or with minimal solvent, simplifying purification and reducing waste. [10]

Experimental Protocol: Microwave-Assisted Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine

This protocol describes a validated method for synthesizing a representative diamino-1,3,5-triazine derivative.

-

Reactant Preparation: In a 10 mL microwave process vial, combine cyanoguanidine (1.0 mmol, 84 mg) and benzonitrile (1.2 mmol, 124 mg, 122 µL).

-

Solvent Addition (Optional but Recommended): Add 1 mL of a high-boiling point, microwave-compatible solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure homogeneity and efficient energy transfer. [10]3. Vial Sealing: Securely cap the vial with a septum cap.

-

Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a constant temperature of 190 °C for 10 minutes. The pressure will rise; ensure the reactor is set to monitor and control this.

-

Cooling and Work-up: After irradiation, cool the vial to room temperature using a compressed air stream.

-

Precipitation and Isolation: Add 10 mL of water to the reaction mixture. The desired product, being poorly water-soluble, will precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water (2 x 10 mL) and then a small amount of cold ethanol (5 mL) to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white solid in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high (>80%).

-

Characterization: Confirm the structure and purity of the product using the analytical techniques described in the following section.

Section 3: Structural Elucidation and Characterization

Synthesizing a compound is only half the battle; rigorous analytical validation is essential to confirm its identity, purity, and structure. This forms a self-validating system where the experimental outcome is verified by empirical data.

Spectroscopic and Spectrometric Confirmation

A combination of spectroscopic techniques provides a comprehensive fingerprint of the synthesized molecule. [6][11]

| Technique | Purpose | Expected Observations for a 2,4-Diamino-6-R-1,3,5-triazine |

|---|---|---|

| ¹H NMR | Confirms the presence and environment of protons. | Broad signals for -NH₂ protons (typically δ 6.5-8.0 ppm); signals corresponding to the 'R' group. |

| ¹³C NMR | Identifies the carbon skeleton. | Signals for the three triazine ring carbons (typically δ 165-175 ppm); signals for the 'R' group carbons. [6] |

| FT-IR | Detects specific functional groups. | Strong N-H stretching bands (approx. 3100-3500 cm⁻¹); C=N stretching of the triazine ring (approx. 1500-1600 cm⁻¹). [6] |

| HR-MS | Provides the exact molecular weight. | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. |

Definitive Structural Analysis: X-ray Crystallography

For an unambiguous determination of the molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. [12]This technique provides precise bond lengths, bond angles, and, crucially, reveals the three-dimensional arrangement of molecules in the crystal lattice. This is vital for understanding intermolecular interactions, such as the hydrogen-bonding networks that are fundamental to the supramolecular chemistry and biological activity of these compounds. [9][10]Diamino-triazines frequently form dimeric or sheet-like structures via N-H···N hydrogen bonds. [9]

Caption: A common hydrogen-bonded dimer motif in 2,4-diamino-1,3,5-triazines.

Section 4: The Diamino-1,3,5-Triazine Scaffold in Drug Development

The structural features of diamino-1,3,5-triazines—a rigid aromatic core decorated with hydrogen-bonding groups—make them highly effective at interacting with biological targets.

Anticancer Applications

This scaffold is particularly prominent in the development of novel anticancer agents. [13]Numerous derivatives have been synthesized and shown to possess potent antiproliferative activity against a wide range of human cancer cell lines. [4][14][15]The mechanism of action is often tied to the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. For example, specific triazine derivatives have been designed as inhibitors of PIM1 kinase and VEGF-R2, both of which are implicated in tumor growth and angiogenesis. [6][16] Recent studies have highlighted the efficacy of certain imamine-1,3,5-triazine derivatives against triple-negative breast cancer cells (MDA-MB-231), demonstrating significantly greater potency than the established drug imatinib. [15]

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Imatinib | MDA-MB-231 (Breast Cancer) | 35.50 | [15] |

| Compound 4f | MDA-MB-231 (Breast Cancer) | 6.25 | [15] |

| Compound 4k | MDA-MB-231 (Breast Cancer) | 8.18 | [15] |

| Compound 19 | MALME-3M (Melanoma) | 0.033 | [14]|

Table: Comparative in vitro anticancer activity of selected 1,3,5-triazine derivatives.

Broader Therapeutic Potential

Beyond oncology, the diamino-1,3,5-triazine scaffold has been successfully exploited to develop agents with a wide spectrum of biological activities, including:

-

Antiviral: Derivatives have been evaluated against viruses like HIV and Potato Virus Y (PVY). [5][17]* Antimalarial: The triazine core is a key component in several antimalarial drug candidates. [6]* Antimicrobial: Broad antibacterial and antifungal properties have been reported. [3][5]

Conclusion

The diamino-1,3,5-triazine core represents a remarkably versatile and powerful scaffold in modern chemical and pharmaceutical science. Its fundamental molecular structure is amenable to controlled, predictable, and increasingly "green" synthetic methodologies, allowing for the systematic exploration of its chemical space. Rigorous characterization through a suite of analytical techniques provides the necessary validation for any synthetic endeavor. The proven success of this scaffold in generating potent, biologically active compounds, particularly in the realm of anticancer drug discovery, ensures that it will remain a focus of intensive research and development for years to come. This guide has provided the foundational knowledge and practical protocols necessary for scientists to effectively harness the potential of this exceptional molecular framework.

References

-

1,3,5-Triazine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Al-Sarafa, S., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1017-1024. Available from: [Link]

-

Ang, H. L., et al. (2020). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 25(23), 5763. Available from: [Link]

-

Muri, E. M. F., et al. (2004). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 12(23), 6249-6261. Available from: [Link]

-

Ismail, M. M. H., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(18), 3369. Available from: [Link]

-

Claramunt, R. M., et al. (2012). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. CHIMIA International Journal for Chemistry, 66(4), 233-239. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved January 27, 2026, from [Link]

-

de Oliveira, C. S., et al. (2016). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molbank, 2016(3), M898. Available from: [Link]

-

Tchou-Wong, K.-M., et al. (2019). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. Molecules, 24(15), 2795. Available from: [Link]

-

Muri, E. M. F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3618-3624. Available from: [Link]

-

Kumar, A., et al. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 123-128. Available from: [Link]

-

Sharma, P., et al. (2021). Different biological activities displayed by 1,3,5‐triazine. Journal of Heterocyclic Chemistry, 58(11), 2196-2213. Available from: [Link]

-

Li, Q., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3929. Available from: [Link]

-

Elguero, J., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New J. Chem., 28, 1017-1024. Available from: [Link]

-

Almalki, A. J., et al. (2020). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 25(16), 3583. Available from: [Link]

-

Sławiński, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. International Journal of Molecular Sciences, 23(21), 13308. Available from: [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine. Retrieved January 27, 2026, from [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved January 27, 2026, from [Link]

-

Wang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Medicinal Chemistry, 13(10), 1269-1281. Available from: [Link]

-

Diana, P., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 447-463. Available from: [Link]

Sources

- 1. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1,3,5-Triazine-2,4-diamine | C3H5N5 | CID 10435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. ijpras.com [ijpras.com]

- 17. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]

The Versatility of the Triazine Scaffold: A Technical Guide to its Pharmaceutical Applications

Abstract

The 1,3,5-triazine, or s-triazine, is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This technical guide provides an in-depth exploration of the burgeoning applications of triazine derivatives in pharmaceuticals, with a particular focus on oncology, infectious diseases, and other emerging therapeutic areas. We will delve into the mechanisms of action, structure-activity relationships, and synthetic strategies that underscore the therapeutic potential of this privileged chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the triazine core in their own research and development endeavors.

PART 1: The Triazine Core: A Foundation for Drug Discovery

Chemical Properties and Synthetic Accessibility

The s-triazine is a six-membered ring composed of alternating carbon and nitrogen atoms. This arrangement results in a planar, aromatic system with a relatively weak resonance energy compared to benzene, making it susceptible to nucleophilic substitution.[1] The most common starting material for the synthesis of triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and cost-effective reagent.[3] The three chlorine atoms on cyanuric chloride can be sequentially substituted with various nucleophiles (such as amines, alcohols, and thiols) by carefully controlling the reaction temperature. This stepwise substitution allows for the creation of a vast library of mono-, di-, and tri-substituted triazine derivatives with diverse chemical functionalities.[3][4]

A Privileged Scaffold in Medicinal Chemistry

The triazine nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[5] Its rigid structure provides a well-defined framework for the precise spatial arrangement of pharmacophoric groups. Furthermore, the nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, contributing to strong and specific binding interactions with target proteins. The versatility of the triazine core has led to the development of drugs with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[5][6][7] Several FDA-approved drugs, such as altretamine (for ovarian cancer), enasidenib (for leukemia), and gedatolisib (for breast cancer), feature the s-triazine core, highlighting its clinical significance.[2][8]

PART 2: Triazine Derivatives in the Fight Against Cancer

The anticancer activity of triazine derivatives is the most extensively studied area of their pharmaceutical applications.[6] These compounds have been shown to target a variety of key pathways involved in tumorigenesis and progression.

Mechanisms of Action in Oncology

Triazine derivatives exert their anticancer effects through diverse mechanisms, including:

-

Kinase Inhibition: Many triazine-based compounds have been developed as potent inhibitors of various protein kinases that are dysregulated in cancer.[8] These include:

-

Epidermal Growth Factor Receptor (EGFR): Triazine derivatives have been designed to inhibit EGFR, a tyrosine kinase that plays a crucial role in cell proliferation and survival.[8] The substitution of the triazine ring with moieties like morpholine and aniline has been shown to enhance EGFR inhibitory potency.[8]

-

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR): The PI3K/mTOR signaling pathway is frequently activated in cancer. Triazine derivatives, such as gedatolisib, have been developed as dual PI3K/mTOR inhibitors, effectively blocking this critical cancer-promoting pathway.[8][9]

-

Other Kinases: Di- and tri-substituted s-triazine derivatives have also been found to inhibit other important kinases in cancer, such as Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and cyclin-dependent kinases (CDKs).[8]

-

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme in the synthesis of nucleotides, and its inhibition can lead to the disruption of DNA replication and cell death. Triazine derivatives have been explored as DHFR inhibitors for cancer therapy.[6]

-

Other Targets: Triazine-based compounds have also been shown to target topoisomerases, NADP+-dependent isocitrate dehydrogenases, and heat shock protein 90, further expanding their potential as anticancer agents.[8]

FDA-Approved Triazine-Based Anticancer Drugs

The clinical success of several triazine derivatives underscores their therapeutic potential in oncology.

| Drug Name | Mechanism of Action | Approved Indication |

| Altretamine | Alkylating-like agent | Refractory ovarian cancer[8] |

| Enasidenib | IDH2 inhibitor | Relapsed or refractory acute myeloid leukemia[2][8] |

| Gedatolisib | Dual PI3K/mTOR inhibitor | Hormone receptor-positive, HER2-negative advanced breast cancer[8] |

Experimental Workflow: Synthesis of a Phenylamino-s-triazine Derivative

This section details a general protocol for the synthesis of a mono-substituted phenylamino-s-triazine derivative, a common intermediate in the development of anticancer agents.[6]

Step 1: Reaction Setup

-

Dissolve cyanuric chloride in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

Step 2: Nucleophilic Substitution

-

In a separate flask, dissolve a 4-substituted aniline derivative and a solid base, such as potassium carbonate (K2CO3), in THF.

-

Slowly add the aniline solution to the cyanuric chloride solution while maintaining the temperature between 0-5 °C. This low temperature is crucial to ensure the selective substitution of only one chlorine atom.[6]

Step 3: Reaction Monitoring and Workup

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30-40 minutes.[6]

-

Once the reaction is complete, filter the mixture to remove the solid base.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

-

Purify the crude product by recrystallization or column chromatography to yield the pure mono-substituted s-triazine derivative.

Caption: A generalized workflow for the synthesis of a mono-substituted phenylamino-s-triazine derivative.

PART 3: Combating Infectious Diseases with Triazine Derivatives

The structural versatility of the triazine scaffold has also been exploited in the development of agents to combat a range of infectious diseases.

Antiviral, Antibacterial, and Antifungal Properties

Triazine derivatives have demonstrated a broad spectrum of antimicrobial activities.[1][5] They have been investigated as potential treatments for viral, bacterial, and fungal infections.[1][4] For instance, certain s-triazine derivatives have shown promising antifungal activity against various fungal strains.[4]

Antiprotozoal Applications

A notable application of triazine derivatives in infectious diseases is in the treatment of protozoal infections like malaria. The mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is also a target in cancer therapy.[6]

PART 4: Expanding the Therapeutic Horizons of Triazine Derivatives

Beyond oncology and infectious diseases, the therapeutic potential of triazine derivatives is being explored in a variety of other areas.

Neurodegenerative Diseases

Recent research has suggested that triazine derivatives may have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.[10] Some derivatives have been shown to inhibit the formation of amyloid-β fibrils, a key pathological hallmark of the disease.[10]

Other Therapeutic Areas

The diverse biological activities of triazines have led to their investigation in other therapeutic areas, including:

-

Cardiovascular Diseases: Exploration of their effects on ion channels and receptors.

-

Inflammatory Diseases: Investigating their potential as anti-inflammatory agents.[5]

-

Anticonvulsants: Certain triazine derivatives are used to treat seizures by acting on presynaptic sodium channels.[11]

PART 5: Future Perspectives and Challenges

The field of triazine-based drug discovery continues to evolve, with ongoing efforts to develop novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. Key challenges that researchers are addressing include overcoming drug resistance and minimizing off-target effects. The "hybrid" approach, which involves incorporating the triazine framework into molecules with other pharmacophores, is a promising strategy to enhance therapeutic profiles against various biological targets.[1]

Caption: An overview of the diverse pharmaceutical applications of triazine derivatives.

References

- Antitumor Activity of s-Triazine Derivatives: A System

- Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science.

- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.

- Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing.

- The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. Preprints.org.

- Celcuity Announces FDA Acceptance of New Drug Application for Gedatolisib in HR+/HER2-/PIK3CA Wild-Type Advanced Breast Cancer. Celcuity Inc..

- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI.

- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer

- Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.

- The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research.

- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Tre

- List of Triazine anticonvulsants. Drugs.com.

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. drugs.com [drugs.com]

Review of literature on substituted 1,3,5-triazine synthesis

An In-depth Technical Guide to the Synthesis of Substituted 1,3,5-Triazines

Authored by a Senior Application Scientist

Abstract

The 1,3,5-triazine (or s-triazine) scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemistry due to its unique electronic properties and its capacity for multivalent functionalization.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth review of the core synthetic strategies for accessing substituted 1,3,5-triazines. We move beyond simple procedural lists to explore the underlying mechanistic principles that govern reaction outcomes, offering field-proven insights into experimental design and optimization. The discussion is grounded in two primary and highly versatile synthetic pillars: the functionalization of cyanuric chloride through temperature-controlled sequential nucleophilic substitution and the construction of the triazine core via the cyclotrimerization of nitriles. Advanced and alternative methodologies are also presented to provide a comprehensive toolkit for the modern chemist.

The Strategic Importance of the 1,3,5-Triazine Core

The 1,3,5-triazine ring is a six-membered heterocyclic aromatic compound with three nitrogen atoms at alternating positions.[3] This nitrogen-rich core results in an electron-deficient aromatic system, which profoundly influences its chemical reactivity and physical properties. Its derivatives have found widespread application as herbicides (e.g., Atrazine), reactive dyes, and crucially, as scaffolds in medicinal chemistry with a broad range of biological activities including anticancer, antimicrobial, antiviral, and antimalarial properties.[2][4][5] The high reactivity, structural rigidity, and the ability to project substituents in well-defined spatial orientations make the s-triazine nucleus an exceptional template for designing molecules with specific biological targets.[1][6]

Key Synthetic Pathways to Substituted 1,3,5-Triazines

The synthesis of functionalized 1,3,5-triazines can be broadly approached from two perspectives: building upon a pre-formed triazine ring or constructing the ring from acyclic precursors. The choice of strategy is dictated by the desired substitution pattern (symmetrical vs. unsymmetrical) and the nature of the substituents.

Caption: Core strategies for the synthesis of 1,3,5-triazines.

The Workhorse Reagent: Sequential Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive, commercially available, and highly reactive starting material, making it the most common entry point for the synthesis of substituted triazines.[3][4] The power of this method lies in the differential reactivity of the three chlorine atoms, which can be sequentially displaced by a wide range of nucleophiles in a controlled, stepwise manner.

The Principle of Temperature-Controlled Reactivity

The causality behind the selective sequential substitution is the modulating electronic effect of each incoming nucleophile on the remaining C-Cl bonds.

-

First Substitution (0-5 °C): The three electron-withdrawing chlorine atoms render the triazine ring highly electrophilic. The first nucleophilic substitution is typically exothermic and proceeds rapidly at low temperatures (0-5 °C).[5]

-

Second Substitution (Room Temperature): Once the first nucleophile (e.g., an amine or alkoxide) is introduced, it donates electron density into the triazine ring, thereby deactivating the remaining two positions towards further nucleophilic attack. Consequently, a higher temperature, typically room temperature, is required to displace the second chlorine atom.

-

Third Substitution (>65 °C / Reflux): With two electron-donating groups on the ring, the final chlorine atom is the most difficult to displace, requiring elevated temperatures, often at the reflux point of a high-boiling solvent, and sometimes longer reaction times.

This temperature-dependent reactivity allows for the rational design and synthesis of unsymmetrical, multi-functionalized triazines by introducing different nucleophiles at each temperature stage.[4][7]

Caption: Workflow for temperature-controlled sequential substitution.

Experimental Protocol: Synthesis of a Trisubstituted Triazine

This protocol details a representative three-step, one-pot synthesis without intermediate isolation, a method that enhances efficiency and reduces waste.[8]

Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one

-

Dissolve cyanuric chloride (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice bath.

-

In a separate flask, dissolve 4-hydroxycoumarin (1.0 eq) in acetone containing an aqueous solution of sodium carbonate (1.1 eq) as a base.

-

Add the 4-hydroxycoumarin solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture vigorously for 2-4 hours at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Synthesis of 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one

-

Once Step 1 is complete, allow the reaction mixture to warm to room temperature (~25 °C).

-

Add a solution of 2-aminopyrazine (1.0 eq) in acetone dropwise to the mixture.

-

Stir for an additional 4-6 hours at room temperature, again monitoring by TLC.

Step 3: Synthesis of the Final Trisubstituted Product

-

Increase the temperature of the reaction mixture to reflux (~60-70 °C).

-

Add the final aromatic amine (e.g., aniline, 1.0 eq) to the mixture.

-

Continue to reflux for 6-8 hours until TLC indicates the disappearance of the di-substituted intermediate.

-

After completion, cool the reaction mixture and pour it into crushed ice with stirring.

-